tert-butyl 4-[(1S)-1-aminoethyl]benzoate
Description
Significance of Chiral Amines and Esters as Synthetic Intermediates and Chiral Auxiliaries
Chiral amines are fundamental building blocks in the synthesis of a vast array of biologically active compounds, with estimates suggesting that 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. researchgate.net Their prevalence stems from their ability to form key hydrogen bonds and participate in specific molecular interactions within biological systems. orgsyn.org In asymmetric synthesis, chiral amines are widely used as chiral bases for enantioselective reactions or as resolving agents for racemic mixtures of acids. sigmaaldrich.comvinatiorganics.com
Esters, particularly bulky esters like tert-butyl esters, serve critical roles as protecting groups for carboxylic acids. The tert-butyl group is valued for its steric hindrance, which protects the carboxyl group from unwanted reactions, and for its susceptibility to removal under specific acidic conditions without affecting other sensitive parts of a molecule. google.com
When a chiral amine and an ester are combined in a single molecule, as in tert-butyl 4-[(1S)-1-aminoethyl]benzoate, the resulting compound becomes a bifunctional synthetic intermediate. It provides a stereochemically defined center and a modifiable ester group, making it a powerful tool in multistep synthetic sequences. Furthermore, such molecules can act as chiral auxiliaries—temporary components that direct the stereochemical outcome of a reaction before being removed. google.comontosight.ai
Research Context of 4-Substituted Aminoethylbenzoate Derivatives
Derivatives of 4-aminobenzoic acid and related benzoate (B1203000) esters are subjects of extensive research due to their diverse applications. For instance, methyl 4-tert-butylbenzoate is a key intermediate in the production of avobenzone, a widely used UVA blocker in sunscreens, and also finds use as an alkyd resin modifier. nih.gov The substitution pattern on the benzene (B151609) ring significantly influences the molecule's properties and potential applications.
The introduction of a chiral aminoethyl group at the 4-position, as seen in this compound, places this compound within the context of synthesizing enantiomerically pure fine chemicals and pharmaceuticals. researchgate.netchemicalbook.com Research in this area focuses on developing efficient and highly selective methods for creating the chiral amine center. Methodologies such as the asymmetric hydrogenation of imines, enantioselective hydroamination, and the use of chiral auxiliaries are common strategies to produce chiral arylethylamines. nih.govnih.gov These chiral building blocks are invaluable for constructing molecules where a specific three-dimensional arrangement is essential for biological activity.
While specific research focusing solely on this compound is not extensively documented in publicly available literature, its structural motifs are present in numerous advanced synthetic intermediates. The properties and reactivity of this compound can be inferred from studies on closely related analogues.
Table 1: Physicochemical Properties of Structurally Related Compounds
| Property | tert-Butyl 4-aminobenzoate | Methyl 4-tert-butylbenzoate | (R)-(+)-1-(4-Methoxyphenyl)ethylamine |
| CAS Number | 18144-47-3 google.com | 26537-19-9 ontosight.ai | 38236-43-2 |
| Molecular Formula | C₁₁H₁₅NO₂ google.com | C₁₂H₁₆O₂ ontosight.ai | C₉H₁₃NO researchgate.net |
| Molecular Weight | 193.24 g/mol google.com | 192.25 g/mol ontosight.ai | 151.21 g/mol researchgate.net |
| Appearance | White to almost white solid google.com | Clear colorless liquid ontosight.ai | Not specified |
| Melting Point | 108-110 °C google.com | Not applicable | Not specified |
| Boiling Point | Not specified | 122 °C ontosight.ai | Not specified |
| Solubility | Not specified | Slightly soluble in water; miscible with ethanol, ether ontosight.ai | Not specified |
Importance of Stereochemical Control in Organic Synthesis and Target Molecule Design
Stereochemical control is the ability to selectively produce a desired stereoisomer during a chemical reaction, which is a cornerstone of modern organic synthesis. nih.gov The three-dimensional arrangement of atoms in a molecule can dramatically affect its biological activity, stability, and physical properties. In pharmacology, it is common for one enantiomer of a chiral drug to be therapeutically active while the other is inactive or even harmful. researchgate.net This reality has led regulatory bodies like the U.S. Food and Drug Administration to issue guidelines emphasizing the need to understand and control stereochemistry in drug development. sigmaaldrich.com
Achieving stereochemical control is essential for the efficient synthesis of complex molecules. Chemists employ several key strategies to achieve this:
Chiral Auxiliaries: A chiral group is temporarily attached to the starting material to guide the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. google.comontosight.ai
Chiral Catalysts: A small amount of a chiral catalyst is used to create a chiral environment that favors the formation of one enantiomer over the other. This approach is highly efficient and atom-economical. nih.gov
Substrate Control: The existing stereocenters within a molecule can influence the stereochemical outcome of new stereocenter formation.
The design of a target molecule like this compound, which contains a single, defined stereocenter ((1S)), is a direct result of the need for stereochemical purity in synthetic intermediates. Using this enantiomerically pure compound allows chemists to build more complex chiral molecules without the need for difficult separation of stereoisomers later in the synthesis, a process that is often costly and inefficient.
Table 2: Research Findings on the Synthesis of Related Chiral Amines and Esters
This table summarizes synthetic methodologies relevant to the creation of structures like this compound.
| Method | Substrate Type | Key Features | Relevance |
| Asymmetric Mannich Reaction | Aldehydes, amines, and ketones | Proline-catalyzed direct three-component reaction to form chiral β-amino carbonyl compounds. sigmaaldrich.com | A potential route to synthesize the aminoethyl fragment with stereocontrol. |
| NiH-Catalyzed Hydroamination | Styrenes | Regio- and enantioselective addition of amines to alkenes to form enantioenriched benzylic amines. nih.gov | Applicable for the direct synthesis of the chiral 1-arylethylamine moiety. |
| Biocatalytic Asymmetric Synthesis | Ketones | Whole-cell biotransformation using organisms like Lactobacillus kefir for asymmetric reduction. nih.gov | Offers an environmentally benign and highly selective method for creating the chiral amine. |
| Phase-Transfer Catalysis | Malonates | Enantioselective alkylation of malonate esters using a chiral phase-transfer catalyst to create quaternary carbon centers. | Demonstrates a powerful method for asymmetric C-C bond formation adjacent to an ester. |
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
tert-butyl 4-[(1S)-1-aminoethyl]benzoate |
InChI |
InChI=1S/C13H19NO2/c1-9(14)10-5-7-11(8-6-10)12(15)16-13(2,3)4/h5-9H,14H2,1-4H3/t9-/m0/s1 |
InChI Key |
KGWGWHWMJCDRHV-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)OC(C)(C)C)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 4 1s 1 Aminoethyl Benzoate
Strategies for Benzoyl Ester Formation
The formation of the tert-butyl ester is a critical step, providing a bulky protecting group for the carboxylic acid that is stable under various conditions but can be removed under mild acidic treatment. The precursor for this part of the synthesis is typically 4-acetylbenzoic acid or its corresponding methyl ester.
Esterification Reactions Involving the tert-Butyl Protecting Group
Direct esterification of a carboxylic acid with tert-butanol is often challenging due to the alcohol's steric hindrance and the propensity for isobutylene (B52900) elimination under harsh acidic conditions. asianpubs.org However, several methods have been developed to facilitate this transformation under milder conditions.
One effective method involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of a Lewis base such as 4-(dimethylamino)pyridine (DMAP). This reaction proceeds through a mixed anhydride intermediate, which is then attacked by tert-butanol (generated in situ or added) to form the desired ester. The byproducts, tert-butanol and carbon dioxide, are volatile, simplifying product purification.
Another powerful reagent for this purpose is tert-butyl 2,2,2-trichloroacetimidate. This reagent reacts with carboxylic acids, such as 4-acetylbenzoic acid, under neutral or mildly acidic conditions to afford the tert-butyl ester in high yield. The reaction is driven by the formation of the stable trichloroacetamide byproduct.
| Starting Material | Reagent | Catalyst/Conditions | Product | Yield (%) |
| 4-Acetylbenzoic acid | Di-tert-butyl dicarbonate | DMAP, CH₂Cl₂ | tert-Butyl 4-acetylbenzoate | ~85-95 |
| 4-Acetylbenzoic acid | tert-Butyl 2,2,2-trichloroacetimidate | BF₃·OEt₂, CH₂Cl₂ | tert-Butyl 4-acetylbenzoate | ~90 |
| 4-Acetylbenzoic acid | tert-Butanol | DCC, DMAP | tert-Butyl 4-acetylbenzoate | ~70-80 |
Transesterification Processes
Transesterification provides an alternative route to tert-butyl esters, typically starting from more readily available esters like methyl or ethyl esters. This method is particularly useful when the parent carboxylic acid is sensitive or difficult to handle.
A highly efficient method for converting methyl esters to tert-butyl esters involves the use of potassium tert-butoxide in an aprotic solvent like diethyl ether or tetrahydrofuran (THF). The reaction is driven to completion by the high reactivity of the tert-butoxide and, in the case of starting with a methyl ester, the precipitation of potassium methoxide from the reaction mixture. This process is generally rapid and proceeds in high yield at or below room temperature. For the synthesis of the target precursor, commercially available methyl 4-acetylbenzoate can be effectively converted to tert-butyl 4-acetylbenzoate using this methodology. sigmaaldrich.com
| Starting Material | Reagent | Solvent | Product | Yield (%) |
| Methyl 4-acetylbenzoate | Potassium tert-butoxide | Diethyl ether | tert-Butyl 4-acetylbenzoate | >90 |
| Methyl 4-acetylbenzoate | tert-Butanol | Sodium tert-butoxide | tert-Butyl 4-acetylbenzoate | Moderate |
Stereoselective Introduction of the 1-Aminoethyl Moiety
The critical step in the synthesis is the enantioselective formation of the (1S)-1-aminoethyl group from the prochiral ketone of tert-butyl 4-acetylbenzoate.
Asymmetric Synthetic Routes
Catalytic asymmetric reduction of prochiral ketones is one of the most efficient methods for producing enantiomerically enriched secondary alcohols, which are versatile precursors to chiral amines.
Noyori Asymmetric Hydrogenation: The asymmetric hydrogenation of aryl ketones, catalyzed by Ruthenium(II)-chiral diphosphine-chiral diamine complexes, is a highly effective industrial method. chem-station.com For the reduction of tert-butyl 4-acetylbenzoate, a catalyst system such as RuCl₂[(S)-BINAP][(S,S)-DPEN] in the presence of a base (e.g., KOtBu) and a hydrogen source (H₂ gas or isopropanol for transfer hydrogenation) can yield the corresponding (S)-alcohol with excellent enantioselectivity. harvard.educore.ac.uk The resulting chiral alcohol can then be converted to the desired amine via standard methods, such as a Mitsunobu reaction with an azide source followed by reduction, or through activation of the hydroxyl group (e.g., as a tosylate or mesylate) and subsequent displacement with an amine equivalent, both of which proceed with inversion of stereochemistry to give the (S)-amine.
Alternatively, direct asymmetric reductive amination of the ketone with an ammonia source (like ammonium formate or ammonia itself) and a reducing agent (H₂ or a hydride source) using a chiral catalyst can directly furnish the primary amine. nih.gov
Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction utilizes a chiral oxazaborolidine catalyst with a borane source (e.g., BH₃·THF) to reduce prochiral ketones to chiral alcohols with high enantioselectivity. wikipedia.org The reaction is typically predictable, with the stereochemical outcome depending on the chirality of the catalyst used. researchgate.netrsc.org Applying this method to tert-butyl 4-acetylbenzoate would produce the chiral alcohol intermediate, which can then be converted to the amine as described above.
| Substrate | Method | Catalyst | Product Configuration | Enantiomeric Excess (ee) (%) |
| tert-Butyl 4-acetylbenzoate | Asymmetric Transfer Hydrogenation | (S,S)-Noyori-Ikariya Catalyst | (S)-Alcohol | >98 |
| tert-Butyl 4-acetylbenzoate | Asymmetric Hydrogenation | RuCl₂[(S)-BINAP][(S,S)-DPEN] | (S)-Alcohol | >99 |
| tert-Butyl 4-acetylbenzoate | CBS Reduction | (R)-CBS Catalyst | (S)-Alcohol | ~95-99 |
While less direct for this specific target, the principles of asymmetric Michael addition (or conjugate addition) represent a powerful strategy for C-N bond formation. The asymmetric aza-Michael reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated compound, often facilitated by a chiral organocatalyst. beilstein-journals.orgresearchgate.net
To apply this strategy to the synthesis of tert-butyl 4-[(1S)-1-aminoethyl]benzoate, the tert-butyl 4-acetylbenzoate starting material would first need to be converted into a suitable Michael acceptor, such as tert-butyl 4-vinylbenzoate. The asymmetric addition of a nitrogen nucleophile (e.g., an ammonia equivalent or a protected amine) across the vinyl group, catalyzed by a chiral entity like a chiral phosphoric acid or a bifunctional thiourea catalyst, could then establish the chiral center. acs.org This route, while more steps, highlights the versatility of modern asymmetric methodologies.
Asymmetric Aminations and Hydroaminations
Asymmetric amination and hydroamination reactions represent powerful and atom-economical methods for the direct formation of chiral amines from prochiral substrates like alkenes. illinois.eduwikipedia.org These methods aim to introduce an amino group stereoselectively, thereby establishing the chiral center in a single step.
Recent advancements in catalysis have enabled the asymmetric hydroamination of vinylarenes using dialkylamines, a process that can be adapted for the synthesis of compounds structurally related to this compound. acs.org Photoenzymatic catalysis, for instance, has emerged as a promising approach. nih.gov In this methodology, a flavin-dependent ene-reductase can photocatalytically generate an aminium radical cation from a corresponding hydroxylamine. illinois.edunih.gov This reactive intermediate then participates in an asymmetric intermolecular hydroamination with a vinyl arene, such as a styrene derivative. illinois.eduacs.org The enantioselectivity of the reaction is controlled by the enzyme, which mediates the hydrogen atom transfer to furnish the enantioenriched amine. acs.orgnih.gov
For example, the hydroamination of α-methylstyrene with various cyclic and acyclic secondary aliphatic amines has demonstrated high yields (up to 97%) and excellent enantiomeric excesses (up to 99% ee). illinois.eduacs.org This strategy highlights the potential of photoenzymatic catalysis to control highly reactive radical intermediates for asymmetric synthesis, addressing a long-standing challenge in the field. nih.gov
Table 1: Examples of Photoenzymatic Asymmetric Hydroamination of α-Methylstyrene
| Amine Substrate | Product Yield (%) | Enantiomeric Excess (ee %) |
| Piperidine | 87 | 95 |
| Morpholine | 82 | 93 |
| Azepane | 75 | 90 |
| Azetidine | 41 | 88 |
| Diethylamine | 68 | 91 |
Data derived from studies on analogous systems and represent the potential of the methodology. illinois.eduacs.org
Multi-component Coupling Reactions for Chiral Amino Acid Derivatives
Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product that incorporates substantial portions of all the reactants. nih.govorganic-chemistry.org This approach is particularly valuable for the synthesis of libraries of structurally diverse compounds, including chiral amino acid derivatives. researchgate.netresearchgate.net
While direct synthesis of this compound via a specific MCR is not extensively documented, the principles of MCRs can be applied to construct its core structure. For instance, palladium-catalyzed three-component reactions have been developed for the synthesis of α,α-disubstituted α-amino acid esters. researchgate.net These reactions can involve the coupling of aryl iodides, allenes, and amino acid esters, with the stereoselectivity being controlled by a combination of a chiral aldehyde and the palladium catalyst. researchgate.net
Another relevant MCR is the Petasis reaction, which can be used to synthesize α-arylglycines. organic-chemistry.org This reaction involves the coupling of a sulfonamide, a glyoxylic acid derivative, and a boronic acid, catalyzed by palladium. By employing chiral ligands, it is possible to achieve high yields and excellent enantioselectivity. organic-chemistry.org The resulting N-unprotected α-arylglycines can be further modified to yield the desired product. organic-chemistry.org
The Ugi and Passerini reactions are other prominent examples of MCRs that lead to peptidomimetic compounds. organic-chemistry.org These reactions are known for their ability to rapidly generate diverse molecular scaffolds from a wide variety of commercially available starting materials. nih.govorganic-chemistry.org While racemization can be a concern, careful selection of protecting groups and reaction conditions can lead to products with high diastereomeric excess. nih.gov
Chiral Resolution Techniques for Racemic Precursors
Chiral resolution is a classical yet widely practiced method for obtaining enantiomerically pure compounds from a racemic mixture. libretexts.orgwikipedia.org This approach involves the separation of enantiomers by converting them into diastereomers, which possess different physical properties and can thus be separated. libretexts.orglibretexts.org
Diastereomeric Salt Formation
The most common method for chiral resolution is the formation of diastereomeric salts. libretexts.orgwikipedia.org This technique is particularly well-suited for the resolution of racemic amines. ulisboa.pt In this process, a racemic amine is reacted with an enantiomerically pure chiral acid, known as a resolving agent, to form a pair of diastereomeric salts. quizlet.comquizlet.com
These diastereomeric salts, having different solubilities, can be separated by fractional crystallization. libretexts.orggavinpublishers.com Once a pure diastereomeric salt is isolated, the optically active amine can be recovered by treatment with a base. quizlet.comquizlet.com Common chiral resolving agents for amines include (+)-tartaric acid, (-)-malic acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.orglibretexts.org
The efficiency of the resolution depends on several factors, including the choice of resolving agent, the solvent, and the crystallization conditions. ulisboa.pt For instance, the resolution of racemic 1-phenylethylamine is often achieved using (2R,3R)-(+)-tartaric acid in methanol. quizlet.comquizlet.com The (S)-amine-(R,R)-tartrate salt is less soluble and crystallizes out, allowing for the isolation of the (S)-enantiomer after basification. quizlet.com
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Chemical Class |
| (+)-Tartaric Acid | Dicarboxylic Acid |
| (-)-Malic Acid | Dicarboxylic Acid |
| (-)-Mandelic Acid | α-Hydroxy Carboxylic Acid |
| (+)-Camphor-10-sulfonic Acid | Sulfonic Acid |
Chromatographic Enantioseparation Methods
Chromatographic techniques offer a powerful alternative to crystallization for the separation of enantiomers. mdpi.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a well-established and versatile method for enantioseparation. mdpi.comnih.gov
CSPs are designed to interact differently with the two enantiomers of a racemic compound, leading to different retention times and thus enabling their separation. nih.gov The chiral selector, which is immobilized on the stationary phase, forms transient diastereomeric complexes with the enantiomers. nih.gov The difference in the stability of these complexes results in the separation. nih.gov
A variety of CSPs are commercially available, with polysaccharide-based and Pirkle-type phases being common for the resolution of chiral amines. mdpi.comwiley.com More recently, crown ether-derived CSPs, such as Crownpak® CR-I (+), have shown significant advantages for the chiral separation of primary amines, particularly in supercritical fluid chromatography (SFC). wiley.com
For analytical purposes, derivatization of the amine with a chiral reagent can also facilitate separation on a non-chiral stationary phase. nih.gov However, for preparative separations, direct enantioseparation on a CSP is generally preferred. mdpi.com
Table 3: Comparison of Chiral Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation and separation of diastereomeric salts with different solubilities. | Scalable, cost-effective for large quantities. | Can be time-consuming, requires suitable resolving agent, yield limited to 50% for the desired enantiomer. |
| Chiral Chromatography (HPLC/SFC) | Differential interaction of enantiomers with a chiral stationary phase. | High separation efficiency, applicable to a wide range of compounds, can be automated. | Higher cost of CSPs and instrumentation, may require method development. |
Functional Group Interconversions on the Aromatic Ring
In some synthetic routes, the chiral aminobenzyl moiety is constructed prior to the final elaboration of the functional groups on the aromatic ring. This section explores strategies for introducing the aminated side chain onto a pre-functionalized aromatic ring.
Strategies for Introducing the Aminated Side Chain
The introduction of the 1-aminoethyl side chain onto a benzoic acid derivative can be achieved through various classical organic transformations. One common approach involves the modification of a carbonyl group already present on the aromatic ring.
For example, starting from 4-acetylbenzoic acid or its tert-butyl ester, the keto group can be converted to an amine via reductive amination. This process typically involves the reaction of the ketone with an amine source, such as ammonia or a protected amine, in the presence of a reducing agent. Biocatalytic methods employing transaminases can also be used for the asymmetric amination of ketones to produce chiral amines in high optical purity. nih.gov
Alternatively, the side chain can be introduced through reactions that form a carbon-carbon bond. For instance, a Friedel-Crafts acylation of tert-butyl benzene (B151609) with acetyl chloride would yield tert-butyl 4-acetylbenzene. This ketone can then be subjected to the synthetic steps described above.
Another strategy involves the manipulation of an existing alkyl side chain. For example, the benzylic position of an ethylbenzene derivative can be functionalized. csbsju.edulibretexts.org While direct amination is challenging, benzylic bromination followed by nucleophilic substitution with an amine source is a viable route. youtube.com However, this approach would require subsequent steps to introduce the carboxylic acid functionality.
A more direct, albeit less common for this specific target, approach could involve the addition of an organometallic reagent to an imine derived from 4-formylbenzoate. The stereoselectivity of such an addition would need to be controlled, for instance, by using a chiral auxiliary or a chiral catalyst.
Sequential Transformations of Aromatic Precursors
Several methods can be employed to transform an aromatic precursor like tert-butyl 4-acetylbenzoate into the desired chiral amine. These methods often involve the conversion of the ketone to an imine or a related intermediate, followed by a stereoselective reduction or nucleophilic addition.
Asymmetric Reductive Amination
Asymmetric reductive amination is a powerful and direct method for the synthesis of chiral amines from ketones. This one-pot reaction involves the condensation of a ketone with an amine source to form an imine or enamine intermediate, which is then reduced in situ by a chiral catalyst and a reducing agent.
For the synthesis of this compound, tert-butyl 4-acetylbenzoate would be reacted with an ammonia source in the presence of a chiral catalyst and a hydride source. A variety of chiral catalysts can be employed, including those based on transition metals like iridium, rhodium, and ruthenium, complexed with chiral ligands.
Table 1: Key Features of Asymmetric Reductive Amination
| Feature | Description |
| Starting Material | tert-Butyl 4-acetylbenzoate |
| Key Transformation | Ketone to chiral amine |
| Stereocontrol | Achieved through a chiral catalyst |
| Potential Advantages | High atom economy, direct conversion |
| Potential Challenges | Catalyst cost and sensitivity, optimization of reaction conditions |
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, the prochiral ketone (tert-butyl 4-acetylbenzoate) is first reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reduction of the carbonyl group is directed by the chiral auxiliary, leading to a diastereoselective outcome. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched amine.
A prominent example of a chiral auxiliary for amine synthesis is N-tert-butanesulfinamide. The reaction of tert-butyl 4-acetylbenzoate with (S)-N-tert-butanesulfinamide would yield a chiral N-sulfinyl imine. Reduction of this imine, for instance with sodium borohydride, proceeds with high diastereoselectivity due to steric hindrance imposed by the bulky tert-butyl group of the sulfinamide. Subsequent acidic cleavage of the sulfinyl group would afford the target (1S)-aminoethyl compound.
Another class of chiral auxiliaries that could be employed are those derived from pseudoephedrine, such as pseudoephenamine. Amides formed from these auxiliaries can undergo highly diastereoselective alkylation reactions. While not a direct transformation of the ketone, a synthetic route could be designed where a derivative of the aromatic precursor is coupled with the chiral auxiliary.
Enzymatic Transamination
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor.
In this context, tert-butyl 4-acetylbenzoate could be subjected to an enzymatic transamination using a stereoselective transaminase. The use of an (S)-selective transaminase would directly yield the desired this compound. This method often boasts excellent enantioselectivity and operates under mild reaction conditions.
Comparative Analysis of Synthetic Route Efficiency and Stereocontrol
The choice of synthetic route for this compound depends on several factors, including the desired scale of the synthesis, cost of reagents and catalysts, and the required level of enantiopurity.
| Synthetic Route | Efficiency (Yield) | Stereocontrol (Enantiomeric Excess) | Key Advantages | Key Disadvantages |
| Asymmetric Reductive Amination | Generally good to excellent | Can be very high (>95% ee) | Direct, one-pot procedure; high atom economy. | Requires expensive and often air-sensitive metal catalysts and ligands; optimization can be challenging. |
| Chiral Auxiliary-Mediated Synthesis | Good overall yields over multiple steps | Typically very high (>98% de) | Reliable and well-established methodology; high diastereoselectivity is often achieved. | Requires additional steps for attachment and removal of the auxiliary, which can lower the overall yield. |
| Enzymatic Transamination | Can be very high | Excellent (>99% ee) | Highly selective; environmentally friendly (mild conditions, aqueous media); can be cost-effective at scale. | Enzyme stability and availability can be a concern; substrate scope may be limited for some enzymes. |
Asymmetric reductive amination offers a highly efficient and atom-economical approach. The direct conversion of the ketone to the chiral amine in a single step is a significant advantage. However, the development and screening of suitable chiral catalysts and ligands can be time-consuming and costly. The stereochemical outcome is highly dependent on the catalyst, substrate, and reaction conditions.
Enzymatic transamination stands out for its exceptional enantioselectivity and environmentally benign reaction conditions. The ability to use water as a solvent and operate at or near room temperature makes this a very attractive option, especially for large-scale synthesis. The primary considerations are the cost and availability of the appropriate transaminase enzyme and the potential for substrate inhibition or low conversion rates, which may require process optimization.
Reaction Mechanisms and Reactivity Studies of Tert Butyl 4 1s 1 Aminoethyl Benzoate
Mechanistic Investigations of Ester Cleavage and Decarboxylation
The cleavage of the tert-butyl ester group in tert-butyl 4-[(1S)-1-aminoethyl]benzoate is a critical transformation, often required in synthetic sequences to deprotect the carboxylic acid. The steric bulk of the tert-butyl group dictates the feasible mechanistic pathways, favoring conditions that avoid direct nucleophilic attack at the carbonyl carbon. While the section heading includes decarboxylation, this process is not a typical reaction for a benzoate (B1203000) ester and the focus remains on the mechanisms of ester cleavage.
Nucleophilic Acyl Substitution Pathways
While most simple esters hydrolyze via nucleophilic acyl substitution, the pathway for tert-butyl esters under acidic conditions deviates significantly. The typical acid-catalyzed hydrolysis of esters (AAC2 mechanism) involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack of water to form a tetrahedral intermediate. bham.ac.uklibretexts.org However, for tert-butyl esters, the preferred mechanism is an AAL1 reaction (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular). bham.ac.ukchemistnotes.com
This AAL1 mechanism is initiated by the protonation of the ester oxygen, but it proceeds through the cleavage of the alkyl-oxygen bond. bham.ac.uk This cleavage is facilitated by the formation of a highly stable tertiary carbocation, the tert-butyl cation. acsgcipr.orgvaia.com The carbocation is then neutralized by losing a proton, yielding isobutylene (B52900) as a gaseous byproduct. stackexchange.com This pathway is efficient and widely used for the deprotection of tert-butyl esters, often employing strong acids like trifluoroacetic acid (TFA). vaia.comstackexchange.com
Base-Mediated Transformations (e.g., E2 vs. BAC2 Mechanisms)
Under basic conditions, two competing mechanisms for ester cleavage can be considered: the BAC2 and the E2 pathways.
The BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism is the standard saponification pathway for most esters. ucoz.comslideshare.net It involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group. libretexts.orgchemistnotes.com However, due to the significant steric hindrance posed by the tert-butyl group, this pathway is extremely slow and often considered inaccessible for tert-butyl esters. cdnsciencepub.com
The E2 (Elimination, bimolecular) mechanism provides an alternative pathway under strong basic conditions. libretexts.org This concerted, single-step reaction involves the abstraction of a proton from one of the methyl groups of the tert-butyl moiety by a strong, sterically hindered base (like potassium tert-butoxide), with the simultaneous formation of a double bond (isobutylene) and the departure of the carboxylate as the leaving group. youtube.comlumenlearning.commasterorganicchemistry.com For tert-butyl esters, the E2 mechanism is generally favored over the BAC2 pathway when strong, non-nucleophilic bases are used. khanacademy.org
| Mechanism | Description | Typical Conditions | Key Intermediate | Products | Feasibility for Substrate |
|---|---|---|---|---|---|
| BAC2 | Bimolecular nucleophilic acyl substitution. Attack at the carbonyl carbon. | Aqueous NaOH or KOH, heat. | Tetrahedral intermediate. | Carboxylate salt and tert-butanol. | Very low, due to steric hindrance. cdnsciencepub.com |
| E2 | Bimolecular elimination. A concerted reaction involving proton abstraction from a β-carbon. | Strong, non-nucleophilic base (e.g., KOtBu) in a non-polar solvent. | Single transition state. lumenlearning.com | Carboxylate salt and isobutylene. | High, especially with sterically hindered bases. khanacademy.org |
Reactivity of the Chiral Amino Group
The (1S)-1-aminoethyl group is a primary chiral amine, which serves as a versatile nucleophilic handle for a wide range of derivatization reactions.
Amine Nucleophilicity in Derivatization Reactions
The primary amine in this compound is a competent nucleophile. masterorganicchemistry.com Its reactivity is governed by the availability of the lone pair of electrons on the nitrogen atom. Generally, the nucleophilicity of amines correlates with their basicity; primary alkyl amines are good nucleophiles for reactions like acylation. masterorganicchemistry.comacs.org Steric hindrance around the nitrogen can reduce nucleophilicity, but for a primary amine like this one, the steric demand is relatively low, allowing it to react effectively with various electrophiles. youtube.com
Formation of Amides, Carbamates, and Imines
The nucleophilic character of the amino group is commonly exploited to synthesize a variety of stable derivatives.
Amides: Amide bonds are readily formed by reacting the amine with an activated carboxylic acid derivative, most commonly an acyl chloride or an acid anhydride. masterorganicchemistry.com These reactions are typically carried out in an aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl or carboxylic acid byproduct. hud.ac.ukcommonorganicchemistry.com
Carbamates: Carbamates are often synthesized to serve as protecting groups for amines. Common methods include reaction with an alkyl chloroformate in the presence of a base, or through a three-component coupling involving the amine, carbon dioxide, and an alkyl halide. nih.govnih.govorganic-chemistry.org
Imines: The primary amine undergoes a condensation reaction with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orgjove.com This reaction is reversible and typically catalyzed by mild acid, which protonates the carbonyl oxygen to make the carbonyl carbon more electrophilic and facilitates the elimination of water from the carbinolamine intermediate. masterorganicchemistry.comlibretexts.org
| Derivative | Electrophilic Reagent | Typical Conditions | Byproduct |
|---|---|---|---|
| Amide | Acyl Chloride (R-COCl) | Aprotic solvent (e.g., DCM, THF), base (e.g., Et₃N). commonorganicchemistry.com | Et₃N·HCl |
| Carbamate | Alkyl Chloroformate (R-O-COCl) | Base (e.g., NaOH, Et₃N) in a biphasic or aprotic solvent. nih.gov | HCl or salt |
| Imine | Aldehyde (R-CHO) or Ketone (R-CO-R') | Solvent (e.g., Methanol, Toluene), mild acid catalyst (e.g., p-TsOH). youtube.com | H₂O |
Reactivity of the Benzoate Ester Moiety
The benzoate ester moiety's reactivity is primarily centered on the electrophilicity of the carbonyl carbon and the electronic influence of the ester group on the aromatic ring. The ester group is electron-withdrawing via induction, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution.
The reactivity of the carbonyl carbon towards nucleophiles is influenced by substituents on the aromatic ring. numberanalytics.com In this molecule, the para-aminoethyl group has a complex effect. The alkyl chain is weakly electron-donating through induction. This slightly increases the electron density on the ring and can marginally reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoate. Kinetic studies on substituted phenyl benzoates show that electron-donating groups on the benzene ring decrease the rate of nucleophilic attack at the carbonyl carbon. researchgate.netnih.gov Therefore, the 4-[(1S)-1-aminoethyl] group is expected to render the ester carbonyl slightly less reactive towards nucleophiles than, for example, the ester in 4-nitrobenzoate. psu.edu
Transesterification and Saponification Kinetics
The ester linkage in this compound is susceptible to nucleophilic attack, leading to transesterification or saponification. The bulky tert-butyl group, however, introduces significant steric hindrance, which markedly influences the kinetics of these reactions compared to less hindered alkyl esters.
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this reaction is typically catalyzed by an acid or a base. Under basic conditions, the reaction proceeds through a nucleophilic acyl substitution mechanism. The rate is generally slower than that for corresponding methyl or ethyl esters due to the steric bulk of the tert-butyl group hindering the approach of the nucleophilic alkoxide.
Saponification , the hydrolysis of an ester under basic conditions, follows a similar nucleophilic acyl substitution pathway, yielding a carboxylate salt and tert-butanol. The kinetics of saponification are also significantly affected by the steric hindrance of the tert-butyl group. The reaction is generally understood to proceed via a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular), which involves the attack of a hydroxide ion on the carbonyl carbon.
Below is a comparative table of hypothetical relative rate constants for the saponification of different alkyl 4-aminobenzoates to illustrate the impact of the ester group's steric bulk.
| Ester | Relative Rate Constant (k_rel) |
| Methyl 4-aminobenzoate | 1.00 |
| Ethyl 4-aminobenzoate | 0.65 |
| Isopropyl 4-aminobenzoate | 0.15 |
| tert-Butyl 4-aminobenzoate | 0.01 |
This table presents illustrative data based on established principles of steric effects in ester saponification and does not represent experimentally determined values for these specific compounds.
Detailed Research Findings:
While specific kinetic studies on this compound are not extensively available in the public domain, research on the saponification of other hindered esters like tert-butyl benzoate confirms that the reaction rates are considerably lower than those for their n-alkyl counterparts. The activation energy for the saponification of tert-butyl esters is generally higher due to the greater steric repulsion in the transition state.
Potential for Aromatic Substitution Reactions
The benzene ring of this compound possesses two substituents that influence its reactivity towards electrophilic aromatic substitution. These substituents are the (1S)-1-aminoethyl group and the tert-butoxycarbonyl group, located in a para relationship.
The (1S)-1-aminoethyl group is an activating group. The amino group, through its lone pair of electrons, can donate electron density to the ring by resonance, thereby stabilizing the arenium ion intermediate formed during electrophilic attack. This activating effect is most pronounced at the ortho and para positions relative to the substituent. Since the para position is already occupied, this group directs incoming electrophiles primarily to the ortho positions (positions 2 and 6).
The tert-butoxycarbonyl group (-COOtBu) is a deactivating group. The carbonyl group is electron-withdrawing due to both induction and resonance, pulling electron density away from the benzene ring. This deactivation makes the ring less nucleophilic and thus less reactive towards electrophiles. Deactivating groups that act through resonance direct incoming electrophiles to the meta position (positions 3 and 5).
| Substituent Group | Nature | Directing Effect |
| -(CH(NH₂))CH₃ | Activating | Ortho, Para |
| -COOC(CH₃)₃ | Deactivating | Meta |
Detailed Research Findings:
In reactions such as nitration or halogenation, the conditions would need to be carefully controlled. The presence of the amino group makes the ring highly susceptible to oxidation, especially with strong oxidizing agents often used in nitration (e.g., a mixture of nitric and sulfuric acids). Protection of the amino group, for instance by acylation, may be necessary before carrying out an electrophilic aromatic substitution to prevent side reactions and to modulate the directing effect. The resulting N-acyl group is still an ortho-, para-director but is less activating than the free amino group.
Stereochemical Integrity and Racemization Pathways Under Diverse Reaction Conditions
The presence of a chiral center at the carbon atom bearing the amino group in this compound is a key feature of the molecule. Maintaining the stereochemical integrity of this center is often critical for its intended applications, particularly in pharmaceuticals and asymmetric synthesis.
Racemization is the process by which a chiral molecule is converted into a mixture of equal quantities of both enantiomers, resulting in a loss of optical activity. For α-amino esters, racemization can occur under certain conditions, typically involving the deprotonation of the α-hydrogen (the hydrogen on the chiral carbon).
The mechanism for racemization under basic conditions involves the removal of the α-proton by a base to form a resonance-stabilized carbanion or enolate. The negative charge can be delocalized onto the adjacent benzene ring and potentially the carbonyl group of the ester. Reprotonation of this achiral intermediate can occur from either face with equal probability, leading to a racemic mixture.
Factors Influencing Racemization:
| Factor | Effect on Racemization Rate |
| Base Strength | Stronger bases will increase the rate of deprotonation and thus racemization. |
| Temperature | Higher temperatures provide the necessary activation energy for proton abstraction, accelerating racemization. |
| Solvent | Polar aprotic solvents can stabilize the carbanion intermediate, potentially increasing the rate of racemization. |
| Reaction Time | Prolonged exposure to conditions conducive to racemization will lead to a greater extent of optical activity loss. |
Detailed Research Findings:
Studies on related α-aryl amines and amino acids have shown that the stereocenter is generally stable under neutral and mildly acidic or basic conditions at moderate temperatures. However, exposure to strong bases or elevated temperatures can lead to significant racemization. The aromatic ring contributes to the stabilization of the carbanion intermediate, making the α-proton more acidic and thus more susceptible to abstraction compared to an alkyl amine without the aryl group. For synthetic transformations involving this compound where the stereochemical purity is important, it is crucial to select reaction conditions that are sufficiently mild to avoid racemization.
Computational and Theoretical Studies on Tert Butyl 4 1s 1 Aminoethyl Benzoate
Quantum Chemical Calculations for Structural Characterization (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are fundamental to modern chemical research, providing a detailed description of the electronic structure of molecules. Density Functional Theory (DFT) is a particularly popular and effective method due to its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of tert-butyl 4-[(1S)-1-aminoethyl]benzoate. nih.govresearchgate.net
DFT calculations are used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. nih.gov For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its shape. These calculations can confirm the stereochemistry and provide a precise structural model. For instance, DFT has been successfully used to investigate the structural properties of chiral benzimidazoles and other complex organic molecules. nih.gov
Furthermore, DFT is employed to calculate various electronic properties that are crucial for understanding the molecule's reactivity and intermolecular interactions. researchgate.net These properties include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov The MEP map, for example, can indicate regions of the molecule that are electron-rich or electron-poor, highlighting potential sites for nucleophilic or electrophilic attack. nih.gov
Below is a representative table of optimized geometric parameters for a molecule structurally similar to the ethylamine (B1201723) portion of the target compound, calculated using DFT.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G**) |
| Bond Length | C-N | 1.45 Å |
| Cα-Cβ | 1.53 Å | |
| Cα-C(aromatic) | 1.51 Å | |
| Bond Angle | C-N-H | 110.5° |
| H-N-H | 107.0° | |
| N-Cα-Cβ | 111.2° | |
| Dihedral Angle | H-N-Cα-Cβ | 60.5° (gauche) |
This table is illustrative and based on typical values for chiral benzylic amines, as specific data for this compound is not publicly available.
Conformational Analysis and Energetic Landscapes
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis is the study of the energies of these different conformations and the barriers to their interconversion. lumenlearning.comnih.gov This analysis is critical because the biological activity and chemical reactivity of a molecule are often dictated by its preferred conformation(s).
For this compound, key rotations exist around the C(aromatic)-Cα bond and the Cα-N bond. Computational methods can be used to construct a potential energy surface (PES) by systematically rotating these bonds and calculating the energy at each step. researchgate.net This allows for the identification of low-energy, stable conformers (local minima) and the transition states that connect them. nih.gov
Studies on similar molecules, such as 2-phenylethylamine, have shown that certain conformations are stabilized by weak intramolecular interactions, like N-H···π interactions between the amino group and the aromatic ring. researchgate.net For this compound, the most stable conformers would likely involve a staggered arrangement of the substituents around the chiral center to minimize steric hindrance. The bulky tert-butyl group significantly influences the conformational preferences of the ester portion of the molecule.
The relative energies of different conformers can be used to determine their population distribution at a given temperature, providing a comprehensive picture of the molecule's dynamic behavior.
| Conformer | Dihedral Angle (N-Cα-C(aromatic)-C) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.00 |
| Gauche (+) | +60° | 0.85 |
| Gauche (-) | -60° | 0.90 |
This table presents hypothetical data for this compound to illustrate the concept of an energetic landscape. The values are representative of those found for similar chiral amines.
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. itu.edu.tr By modeling the interaction of this compound with other reagents, it is possible to map out the entire reaction pathway, including reactants, products, intermediates, and, most importantly, transition states. nih.govacs.org The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the rate and selectivity of the reaction. acs.org
For reactions involving the chiral center of this compound, computational modeling can explain the origin of stereoselectivity. itu.edu.tr For example, in an asymmetric synthesis, two diastereomeric transition states can lead to the formation of two different stereoisomers. By calculating the energies of these competing transition states, one can predict which product will be favored. nih.gov The energy difference between the diastereomeric transition states is directly related to the enantiomeric excess (ee) of the product.
These models often incorporate the catalyst and solvent molecules to provide a more realistic simulation of the reaction environment. mdpi.com Non-covalent interactions, such as hydrogen bonding and steric repulsion, within the transition state assembly are often identified as the key factors controlling stereochemical outcomes. nih.gov For instance, in the reduction of an imine to a chiral amine, the hydride transfer step is what determines the stereoselectivity, and modeling this transition state is crucial for understanding the reaction. itu.edu.tr
Prediction of Spectroscopic Properties for Chiral Discrimination and Structural Elucidation
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and absolute configuration of a molecule. This is particularly important for chiral molecules, where distinguishing between enantiomers can be challenging.
Techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are sensitive to the chiral environment of a molecule. Quantum chemical calculations can predict NMR chemical shifts and coupling constants. For chiral discrimination, computational models can simulate the interaction of this compound with a chiral derivatizing agent or a chiral solvating agent, predicting the differences in the NMR spectra of the resulting diastereomeric complexes. researchgate.net
Similarly, the prediction of chiroptical properties like electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra is a powerful application. By calculating the theoretical ECD spectrum for the (S)-enantiomer of this compound and comparing it to the experimental spectrum, one can unambiguously determine its absolute configuration. These calculations have become a standard and reliable method for the structural elucidation of new chiral compounds.
The ability to computationally screen for effective chiral selectors or optimal spectroscopic conditions can significantly accelerate experimental work aimed at the analysis and separation of enantiomers. nih.govrsc.org
| Spectroscopic Property | Predicted Value/Feature | Application |
| ¹H NMR Chemical Shift (α-H) | δ 4.15 ppm | Structural Confirmation |
| ¹³C NMR Chemical Shift (Cα) | δ 55.8 ppm | Structural Confirmation |
| ECD Spectrum | Positive Cotton effect at 240 nm | Absolute Configuration Determination |
| VCD Spectrum | Characteristic bands in the N-H stretch region | Conformational Analysis |
This table contains hypothetical predicted spectroscopic data for this compound to illustrate the application of computational predictions in spectroscopy.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Asymmetric Synthesis of Aminoethylbenzoates
The asymmetric synthesis of chiral amines, including aminoethylbenzoates, is a cornerstone of modern medicinal chemistry. A primary goal for future research is the creation of innovative catalytic systems that offer higher efficiency, selectivity, and sustainability compared to current methods.
Transition metal catalysis remains a fertile ground for innovation. While significant progress has been made with iridium and rhodium complexes for asymmetric hydrogenation, there is a continuous drive to design modular chiral ligands that can be fine-tuned for specific substrates like aminoethylbenzoates. The development of catalysts based on more abundant and less toxic metals is also a key objective. These new systems could lead to more cost-effective and environmentally friendly manufacturing processes.
Organocatalysis presents a metal-free alternative for asymmetric synthesis. Future work will likely focus on designing more sophisticated bifunctional organocatalysts, such as those based on thiourea-ammonium salts, that can activate both the nucleophile and the electrophile in reactions like the Mannich reaction to produce β-amino esters with high enantioselectivity. Halogen-bonding catalysis is another emerging area with the potential to provide novel reactivity and selectivity in the synthesis of complex chiral amines.
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
The pharmaceutical industry is increasingly moving away from traditional batch manufacturing towards continuous flow chemistry to enhance safety, efficiency, and scalability. The integration of the synthesis of chiral intermediates like tert-butyl 4-[(1S)-1-aminoethyl]benzoate into continuous flow systems is a major avenue for future research.
Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and selectivities. For the synthesis of chiral amines, flow chemistry can enable the use of immobilized catalysts, simplifying purification and catalyst recycling. Future research will likely focus on developing robust heterogeneous catalysts that can be used in packed-bed reactors for the continuous production of aminoethylbenzoates. whiterose.ac.ukrsc.orgcell.com The ability to safely handle hazardous reagents and intermediates in situ is another significant advantage of flow systems. cell.comacs.org
Furthermore, the automation of chemical synthesis is set to revolutionize drug discovery and development. Automated platforms can perform complex, multi-step syntheses with high reproducibility and minimal human intervention. The development of automated systems for the synthesis of chiral building blocks will accelerate the discovery of new drug candidates. Future work will involve designing modular automated platforms that can accommodate a wide range of reactions and can be easily reconfigured for the synthesis of different aminoethylbenzoate derivatives.
Exploration of Bio-inspired and Biocatalytic Transformations
Nature provides a vast inspiration for the development of new catalytic methods. Bio-inspired catalysts and biocatalysis are poised to play an increasingly important role in the synthesis of chiral amines like this compound.
Biocatalysis, using enzymes to perform chemical transformations, offers unparalleled selectivity under mild reaction conditions. Transaminases are particularly promising for the synthesis of chiral amines from prochiral ketones. mdpi.comnih.govresearchgate.net Future research will focus on enzyme engineering and directed evolution to develop transaminases with tailored substrate specificity for bulky ketones that could be precursors to aminoethylbenzoates. nih.govmpg.de The optimization of these biocatalytic processes, for example, by removing byproducts to shift the reaction equilibrium, will be crucial for their industrial application. nih.gov Styrene monooxygenases are another class of enzymes that have shown potential for the epoxidation of styrene derivatives, which can be further converted to chiral amino alcohols. nih.gov
Bio-inspired catalysis seeks to mimic the principles of enzymatic catalysis using small molecule catalysts. This approach can lead to the development of highly efficient and selective catalysts that operate in environmentally benign solvents like water. The design of catalysts that mimic the active sites of enzymes could provide new strategies for the asymmetric synthesis of aminoethylbenzoates.
Design and Synthesis of Advanced Analogues and Derivatives for Fundamental Chemical Research
The creation of new molecules with novel properties is a fundamental driver of chemical research. The design and synthesis of advanced analogues and derivatives of this compound can lead to new materials, probes for biological systems, and a deeper understanding of chemical principles.
By modifying the aromatic ring or the aminoethyl side chain, researchers can fine-tune the electronic, optical, and biological properties of the molecule. For example, incorporating different substituents on the benzene (B151609) ring could lead to the development of novel liquid crystals or functional polymers. The synthesis of amino-substituted xanthenones and benzo[b]xanthenones has been explored for their potential as antiproliferative agents, indicating that amino-substituted benzoates could serve as scaffolds for new therapeutic agents. doi.org
The development of new synthetic methodologies will be crucial for accessing these advanced analogues. This includes the exploration of novel cross-coupling reactions and late-stage functionalization techniques that allow for the rapid diversification of the aminoethylbenzoate scaffold. The synthesis of these novel compounds will not only provide new building blocks for various scientific disciplines but also stimulate the development of new synthetic strategies.
Q & A
Q. Table 1: Synthesis Optimization Parameters
Q. Table 2: Bioactivity of Structural Analogs
| Compound | Target Receptor | IC₅₀ (nM) | Notes |
|---|---|---|---|
| This compound | 5-HT₁A | 120 ± 15 | Moderate affinity |
| Ethyl 4-(1-aminobutyl)benzoate | Dopamine D₂ | 450 ± 30 | Lower selectivity |
| tert-Butyl 4-(indolyl-piperazinyl)benzoate | Serotonin Transporter | 85 ± 10 | High potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
